

Unveiling the Structure of Evofolin B: A Technical Guide

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Compound of Interest

Compound Name: *Evofolin B*

Cat. No.: *B186826*

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This technical guide provides a comprehensive overview of the structural elucidation and spectral data of **Evofolin B**, a natural product of interest in phytochemical and pharmacological research. The information is curated to support ongoing research and development efforts.

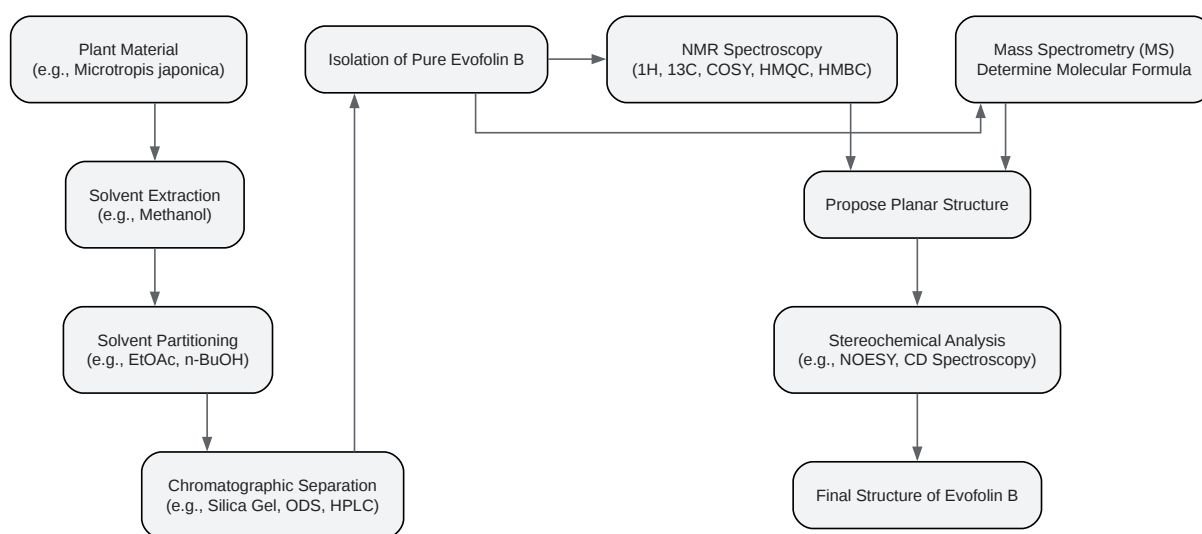
Core Compound Information

Evofolin B is a phenolic compound with the chemical formula $C_{17}H_{18}O_6$.^{[1][2]} Its systematic IUPAC name is 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one.^{[1][2]} The stereoisomer, (-)-**Evofolin B**, has also been identified.^[1] This compound has been isolated from plant sources including *Microtropis japonica* and *Zanthoxylum ailanthoides*.^[1]

Identifier	Value	Reference
Molecular Formula	$C_{17}H_{18}O_6$	^{[1][2]}
IUPAC Name	3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one	^{[1][2]}
Monoisotopic Mass	318.1103 g/mol	^[1]
CAS Number	168254-96-4	^[2]
Natural Sources	<i>Microtropis japonica</i> , <i>Zanthoxylum ailanthoides</i>	^[1]

Structural Elucidation Workflow

The structural elucidation of **Evofofin B** involves a systematic process of isolation, purification, and spectroscopic analysis. The general workflow is outlined below.



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Figure 1: General workflow for the isolation and structure elucidation of **Evofofin B**.

Experimental Protocols

Detailed experimental protocols for the isolation and structural characterization of **Evofofin B** are crucial for reproducibility. The following outlines the typical methodologies employed.

1. Isolation and Purification:

- **Plant Material Collection and Extraction:** The branches of *Microtropis japonica* are collected, dried, and pulverized. The powdered material is then extracted with a solvent such as

methanol at room temperature. The resulting extract is concentrated under reduced pressure.

- **Solvent Partitioning:** The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.
- **Chromatographic Separation:** The bioactive fractions (typically the EtOAc and n-BuOH fractions) are subjected to a series of chromatographic techniques. This often begins with open column chromatography on silica gel or octadecylsilyl (ODS) silica gel. Further purification is achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure **Evofolin B**.

2. Spectroscopic Analysis:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the molecule and subsequently its molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A suite of NMR experiments is conducted to determine the carbon-hydrogen framework of the molecule.
 - ^1H NMR: Identifies the number and types of protons and their neighboring environments.
 - ^{13}C NMR: Determines the number and types of carbon atoms in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are essential for assembling the final structure.
- **Optical Rotation:** The specific rotation is measured to determine the chiroptical properties of the molecule, which is particularly important for distinguishing between enantiomers like (-)-**Evofolin B**.

Spectral Data

While the primary literature with detailed, publicly available spectral data tables for **Evofofin B** is not readily accessible, the structural characterization relies on the interpretation of the following key spectroscopic data:

Mass Spectrometry:

- The monoisotopic mass is reported as 318.1103 Da, which corresponds to the molecular formula $C_{17}H_{18}O_6$.[\[1\]](#)

^{13}C NMR Spectroscopy:

- Analysis of the ^{13}C NMR spectrum of related compounds from *Microtropis japonica* reveals characteristic signals for methoxy groups, aromatic carbons, and carbons of the propanone backbone.

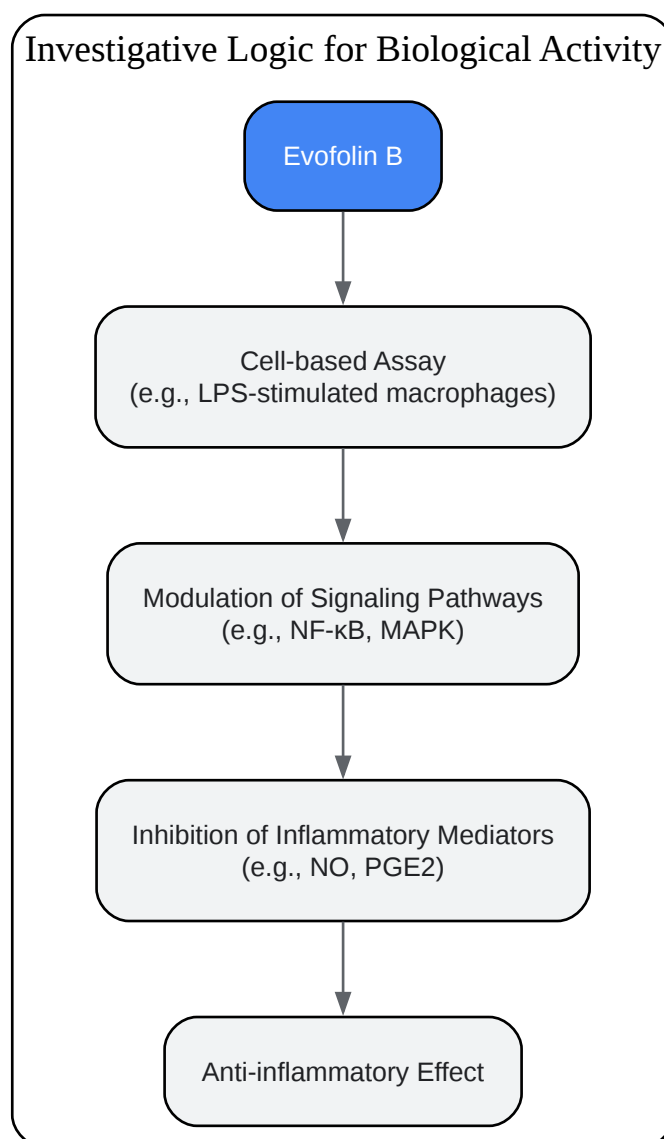
1H NMR Spectroscopy:

- The 1H NMR spectrum would be expected to show signals corresponding to the methoxy protons, aromatic protons with splitting patterns indicative of their substitution on the benzene rings, and protons of the 3-hydroxy-1-propan-1-one side chain.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by **Evofofin B**. However, related phenylpropanoid compounds have been reported to exhibit anti-inflammatory activities.[\[3\]](#) These activities are often associated with the modulation of key inflammatory signaling pathways such as the NF- κ B and MAPK pathways.

The logical relationship for investigating the potential anti-inflammatory mechanism of **Evofofin B** is depicted below.



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Figure 2: Logical flow for investigating the anti-inflammatory activity of **Evofolin B**.

Further research is warranted to elucidate the specific molecular targets and signaling pathways through which **Evofolin B** exerts its biological effects. This would provide a foundation for its potential development as a therapeutic agent.

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References

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